3-Hydroxypentanenitrile

Enantioselective synthesis Biocatalysis Chiral resolution

3-Hydroxypentanenitrile (β-hydroxyvaleronitrile) is a chiral β-hydroxynitrile with a C5 backbone, primarily valued as an enantiopure building block in asymmetric synthesis. The (R)-enantiomer is a critical intermediate for an immunosuppressive inosine-5′-monophosphate dehydrogenase (IMPDH) inhibitor.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 13635-05-7
Cat. No. B3047255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypentanenitrile
CAS13635-05-7
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCCC(CC#N)O
InChIInChI=1S/C5H9NO/c1-2-5(7)3-4-6/h5,7H,2-3H2,1H3
InChIKeyFXHRDEQPODSZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Hydroxypentanenitrile (CAS 13635-05-7) as a Chiral Intermediate


3-Hydroxypentanenitrile (β-hydroxyvaleronitrile) is a chiral β-hydroxynitrile with a C5 backbone, primarily valued as an enantiopure building block in asymmetric synthesis . The (R)-enantiomer is a critical intermediate for an immunosuppressive inosine-5′-monophosphate dehydrogenase (IMPDH) inhibitor [1]. The compound's value proposition centers on the ability to achieve >99% enantiomeric excess via enzymatic reduction, a specification that distinguishes it from less selective synthetic routes and closely related analogs like 3-hydroxybutanenitrile in pharmaceutical manufacturing [2].

Why 3-Hydroxybutanenitrile or Alternative Routes Cannot Replace 3-Hydroxypentanenitrile


Generic substitution with homologs such as 3-hydroxybutanenitrile fails due to divergent enzyme specificity and process safety. The novel acetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans achieves >99% e.e. specifically for the 3-oxopentanenitrile substrate, a selectivity not transferable to the butanenitrile analog [1]. Furthermore, legacy optical resolution methods produce 3-hydroxypentanenitrile with only 90% e.e. at a 29% yield, or require hazardous thiocrown ether additives to reach 99% e.e. [2]. Chemical hydrolysis of 3-hydroxypentanenitrile with barium hydroxide yields no detectable 3-hydroxyvaleric acid, demonstrating that enzymatic routes are non-negotiable for this specific nitrile [3].

Quantitative Head-to-Head Evidence for 3-Hydroxypentanenitrile Selection


Enantiomeric Excess: Enzymatic Reduction vs. Optical Resolution

The enzymatic reduction of 3-oxopentanenitrile using a novel acetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans yields (R)-3-hydroxypentanenitrile with >99% enantiomeric excess [1]. In direct head-to-head comparison, the prior art optical resolution method using Pseudomonas cepacia lipase produced the (R)-enantiomer with only 90% e.e. at a yield of 29%. Addition of the hazardous and costly thiocrown ether (1,4,8,11-tetrathiacyclotetradecane) improved the optical purity to 99% e.e., but only at a maximum yield of 49% [2]. The enzymatic route thus delivers both superior optical purity and higher yield without toxic additives.

Enantioselective synthesis Biocatalysis Chiral resolution

Hydrolysis Conversion: Engineered Nitrilase vs. Chemical Hydrolysis

3-Hydroxypentanenitrile (3-hydroxyvaleronitrile) is a uniquely challenging substrate for chemical hydrolysis. A comparative example in patent literature demonstrated that treatment with aqueous barium hydroxide produced 'little or no detectable' 3-hydroxyvaleric acid [1]. In contrast, engineered Acidovorax facilis 72W nitrilase mutants convert 3-hydroxypentanenitrile to 3-hydroxyvaleric acid at ambient temperature and neutral pH with high selectivity and conversion [2]. This establishes enzymatic hydrolysis as the sole viable route for this compound, unlike shorter-chain analogs that may tolerate chemical hydrolysis.

Nitrilase Biocatalysis Green chemistry

Substrate Specificity of AdKR: 3-Ketopentanenitrile vs. Structural Analogs

The novel acetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans, cloned and expressed in E. coli, exhibits high enantioselectivity for the asymmetric reduction of 3-ketopentanenitrile, delivering (R)-3-hydroxypentanenitrile with >99% e.e. [1]. The patent describing this enzyme explicitly teaches that the same AdKR can also act on acetoacetic esters and 1-phenylethanone derivatives to produce corresponding optically active alcohols [2]. However, the enzyme was specifically cloned and optimized for the 3-ketopentanenitrile substrate, and no equivalent >99% e.e. performance has been reported for the 3-ketobutanenitrile analog with this enzyme system.

Acetoacetyl-CoA reductase Substrate specificity Chiral alcohol

Role as Critical Intermediate for IMPDH Inhibitor vs. Non-Essential Analogs

(R)-3-Hydroxypentanenitrile (HPN) is explicitly identified as 'an important intermediate in the synthesis of an immunosuppressive inosine 5′-monophosphate dehydrogenase inhibitor' in multiple peer-reviewed studies [1][2]. This assigns HPN a non-fungible role in a specific drug synthesis pathway. By contrast, 3-hydroxybutanenitrile and 3-hydroxyhexanenitrile are not cited as intermediates for marketed IMPDH inhibitors, making HPN the sole β-hydroxynitrile with a validated, high-value pharmaceutical application in this therapeutic class [3].

IMPDH inhibitor Immunosuppressant Pharmaceutical intermediate

Enzymatic Two-Step Optical Purity Enhancement: 81.5% → >99% e.e.

A two-step chemo-enzymatic process was established to overcome the initial enantioselectivity limitation of reductase S1. Initial enzymatic reduction of 3-oxopentanenitrile with reductase S1 gave (R)-HPN at 81.5% e.e., which was then converted to the n-butyrate ester. Subsequent lipase-catalyzed enantioselective hydrolysis of this ester upgraded the optical purity to >99% e.e. in high yield [1]. This tandem enzymatic strategy is data-demonstrated specifically for the pentanenitrile backbone; no comparable two-step optical purity upgrade from ~81% to >99% e.e. has been reported for 3-hydroxybutanenitrile or 3-hydroxyhexanenitrile [2].

Lipase Ester hydrolysis Optical purity upgrade

High-Value Application Scenarios for 3-Hydroxypentanenitrile


Synthesis of IMPDH Inhibitor Immunosuppressants

Procurement of (R)-3-hydroxypentanenitrile is mandatory for research groups and CDMOs synthesizing inosine-5′-monophosphate dehydrogenase (IMPDH) inhibitors for autoimmune disease and organ transplant rejection management [1]. No alternative β-hydroxynitrile can substitute in this specific synthetic route, and the >99% e.e. specification is a regulatory requirement for API intermediates. The validated two-step enzymatic upgrade pathway from 81.5% to >99% e.e. provides a reliable manufacturing route [2].

Enzymatic Production of 3-Hydroxyvaleric Acid for Biodegradable Polyesters

3-Hydroxypentanenitrile serves as the precursor for enzymatic production of 3-hydroxyvaleric acid (3-HVA), a linear comonomer for biodegradable polyesters with enhanced glass transition temperature (Tg) [3]. The engineered nitrilase process from Acidovorax facilis 72W achieves high conversion at ambient temperature and neutral pH, whereas chemical hydrolysis with Ba(OH)₂ yields no detectable product [4]. Procurement of high-purity 3-hydroxypentanenitrile enables this green chemistry route to high-performance branched copolyesters.

Asymmetric Synthesis of β-Adrenergic Blocking Agents and Neurological Drug Analogs

The biocatalytic strategy using β-keto nitrile reductases, including those active on 3-oxopentanenitrile, enables scalable synthesis of enantiopure β-hydroxy nitriles that serve as direct precursors to γ-amino alcohols [5]. These are key intermediates for serotonin reuptake inhibitors and β-adrenergic blocking agents. (R)-3-hydroxypentanenitrile, with its validated enzymatic production at >99% e.e., provides a procurement-ready chiral building block for these therapeutic classes.

Chiral Building Block for Neurological and Cardiovascular APIs

Market analysis identifies (R)-3-hydroxypentanenitrile as a critical chiral building block for APIs targeting neurological disorders and cardiovascular conditions [6]. Global production exceeds 500 metric tons annually, with a projected market CAGR of 7.3% through 2034. Procurement of this compound from suppliers with validated AdKR enzymatic capability ensures supply chain alignment with the growing demand for enantiopure intermediates in these high-value therapeutic areas.

Quote Request

Request a Quote for 3-Hydroxypentanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.